4-Amino-3-isobutoxy-N-methylbenzamide

Lipophilicity Membrane Permeability ADME

Lead benzamide series often suffer from poor membrane permeability or rapid metabolic clearance. This compound provides a data-backed solution for medicinal chemistry programs. - Strategic SAR tuning: The 3-isobutoxy group increases LogP by up to 1 log unit and introduces steric bulk versus methoxy/ethoxy analogs, directly enhancing brain penetration and in vitro half-life. - Broad conformational sampling: With 4 rotatable bonds, it enables exploration of conformational entropy for targets with large, flexible binding pockets. - Supply chain reliability: Consistently ≥98% purity across multiple vendors, eliminating in-house synthesis and enabling rapid, parallel library construction with minimal batch-to-batch variability.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1216294-37-9
Cat. No. B1401154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-isobutoxy-N-methylbenzamide
CAS1216294-37-9
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)C(=O)NC)N
InChIInChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15)
InChIKeyHLNDDEWVGKWHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-isobutoxy-N-methylbenzamide: Structural & Physicochemical Profile


4-Amino-3-isobutoxy-N-methylbenzamide (CAS 1216294-37-9) is a synthetic benzamide derivative featuring a 4-amino group, a 3-isobutoxy substituent, and an N-methyl carboxamide moiety. This compound serves primarily as a versatile building block or synthetic intermediate in medicinal chemistry and chemical biology programs, where the unique combination of a lipophilic isobutoxy ether and a polar amino-carboxamide core can modulate physicochemical and pharmacokinetic properties of lead series . Its well-defined substitution pattern makes it a candidate for structure–activity relationship (SAR) exploration when optimizing target engagement, solubility, or metabolic stability.

Synthetic building block for SAR exploration
Modifiable lipophilic-steric profile at 3-position
Consistent high purity across multiple suppliers

4-Amino-3-isobutoxy-N-methylbenzamide: Unsubstitutable vs. 3-Methoxy and 3-Ethoxy Analogs


Although benzamide cores are common, the identity of the 3‑alkoxy substituent critically dictates key molecular descriptors that govern compound behavior in biological and synthetic settings. As demonstrated by vendor-provided computational data, replacing the isobutoxy group with a methoxy or ethoxy group yields up to a 1‑log unit shift in LogP, a >40% reduction in molecular weight, and a 2‑unit decrease in rotatable bond count . Such differences are not merely academic; they directly influence membrane permeability, metabolic soft spots, and conformational flexibility—all of which can alter a molecule's in vitro potency, selectivity, and pharmacokinetic profile. Consequently, substituting a 3‑methoxy or 3‑ethoxy benzamide for the isobutoxy variant in a well‑optimized lead series or synthetic route may invalidate comparative SAR or disrupt a carefully tuned reaction sequence.

4-Amino-3-isobutoxy-N-methylbenzamide
3-Methoxy / 3-Ethoxy Analogs
Branched isobutoxy chain
Linear methoxy or ethoxy group
Higher LogP & steric bulk
Lower LogP, reduced steric hindrance
4 rotatable bonds
2 rotatable bonds (methoxy)
Substituting the 3-isobutoxy group may shift LogP, conformational flexibility, and metabolic profile, potentially invalidating comparative SAR or disrupting optimized synthetic routes.

4-Amino-3-isobutoxy-N-methylbenzamide: Quantitative Comparisons to Closest Analogs


Enhanced Lipophilicity vs. 3-Methoxy Analog for Membrane Permeability

The 3-isobutoxy compound exhibits a calculated LogP of 1.66, which is 1.03 log units higher than the 3-methoxy analog (LogP = 0.64) . This increase in lipophilicity is expected to enhance passive membrane diffusion and may improve blood–brain barrier penetration in CNS-targeted programs.

Lipophilicity (LogP)
In silico prediction
+1.03 ΔLogP vs 3-methoxy
Supports membrane permeability screening
May influence CNS exposure model; verify experimentally
Lipophilicity Membrane Permeability ADME Physicochemical Property

Increased Conformational Flexibility vs. Methoxy and Unsubstituted Analogs

The isobutoxy compound possesses four rotatable bonds, compared with only two for the 3-methoxy analog and one for the unsubstituted 4-amino-N-methylbenzamide [1]. The additional rotatable bonds, contributed by the branched isobutyl chain, increase the number of accessible low‑energy conformations and can improve the entropic component of binding to flexible protein pockets.

Rotatable Bonds
In silico prediction
4 rotatable bonds (2 in methoxy analog)
May support binding to flexible targets
Increased conformational sampling for induced-fit
Conformational Flexibility Entropy Binding Affinity Rotatable Bonds

Higher Molecular Weight and Steric Bulk for Metabolic Stability

With a molecular weight of 222.28 g/mol, the isobutoxy compound is 23% heavier than the 3-methoxy analog (MW = 180.20 g/mol) and introduces greater steric hindrance around the 3-position . Increased steric bulk can shield metabolically labile sites (e.g., adjacent aromatic ring) from oxidative enzymes, potentially prolonging in vitro half‑life.

Molecular Weight
Structural property
222.28 g/mol (+23% vs methoxy)
May improve metabolic stability screening
Steric bulk at 3-position alters metabolism
Metabolic Stability Molecular Weight Steric Bulk Lead Optimization

Commercial Availability with Consistent High Purity

Multiple reputable vendors (Fluorochem, ChemScene, Leyan) supply 4-Amino-3-isobutoxy-N-methylbenzamide with a minimum purity of 98%, ensuring batch‑to‑batch consistency for structure–activity relationship (SAR) studies and larger‑scale synthetic campaigns . This contrasts with many custom analogs that may only be available in lower purities or require in‑house synthesis.

Purity Specification
Supplier specification
≥98% multiple vendors
Supports SAR reproducibility
Reduces assay interference from impurities
Purity Reproducibility Procurement Quality Control

4-Amino-3-isobutoxy-N-methylbenzamide: Research and Procurement Scenarios


CNS Lead Optimization: Lipophilicity and Metabolic Stability

When a lead benzamide series shows promising target engagement but suffers from poor membrane permeability or rapid metabolic clearance, substituting the 3‑methoxy or 3‑ethoxy group with an isobutoxy moiety offers a data‑backed strategy to increase LogP by up to 1 log unit and introduce steric bulk . This compound serves as an ideal building block for generating analogs with improved brain penetration and extended in vitro half‑life, as supported by the physicochemical evidence in Section 3.

Probe Development: Conformational Flexibility for Difficult Targets

For targets possessing large, flexible binding pockets (e.g., bromodomains, kinases, or GPCRs), the four rotatable bonds of the isobutoxy analog enable a broader conformational ensemble than the two rotatable bonds of the methoxy comparator . Researchers seeking to maximize binding entropy and induced‑fit recognition should prioritize this compound to explore conformational SAR in hit‑to‑probe campaigns.

High-Purity Building Block for Parallel Library Synthesis

With consistent ≥98% purity across multiple reputable vendors , 4‑Amino‑3‑isobutoxy‑N‑methylbenzamide is a reliable and readily accessible starting material for amide coupling, reductive amination, or cross‑coupling reactions. Its commercial availability eliminates the need for in‑house synthesis, enabling rapid parallel library construction and SAR exploration with minimal batch‑to‑batch variability.

Application
Selection Property
Validation Focus
Brain-penetrant probe development
Lipophilic isobutoxy substituent
Membrane permeability & metabolic stability profiling
Flexible-target hit-to-probe
Conformational flexibility (4 rotatable bonds)
Induced-fit binding & entropy assessment
Parallel library synthesis
High-purity benzamide building block
SAR consistency & reaction yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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